2H-1,2,3,4-Tetrazole, 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-
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Overview
Description
1-(1-Pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone is a complex organic compound characterized by the presence of a pyrrolidinyl group, a trifluoromethylphenyl group, and a tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone typically involves multi-step organic reactions. One common approach is the annulation of pyridinium ylides with trifluoroacetyl diazoester . This method is advantageous as it does not require heavy metal catalysts and is compatible with various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Industry: Utilized in the development of advanced materials with unique thermal and chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
3,3-Difluoro- and 3,3,4-Trifluoropyrrolidinyl Derivatives: These compounds share structural similarities with 1-(1-pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone and exhibit comparable biological activities.
Trifluoromethylated Pyridazines: These compounds also contain trifluoromethyl groups and are used in similar applications.
Uniqueness: 1-(1-Pyrrolidinyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}-1-ethanone is unique due to its combination of a pyrrolidinyl group, a trifluoromethylphenyl group, and a tetraazolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14F3N5O |
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Molecular Weight |
325.29 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)11-5-3-10(4-6-11)13-18-20-22(19-13)9-12(23)21-7-1-2-8-21/h3-6H,1-2,7-9H2 |
InChI Key |
XHFDGZILDDELSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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